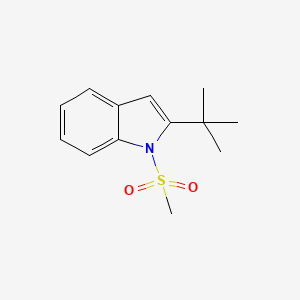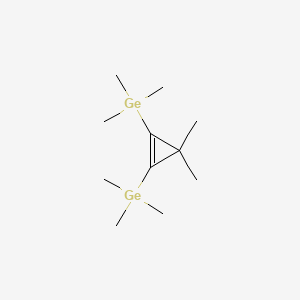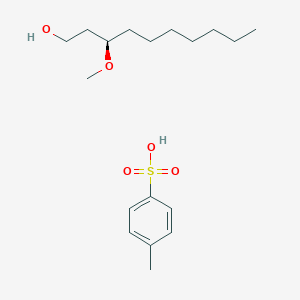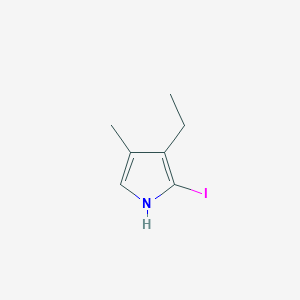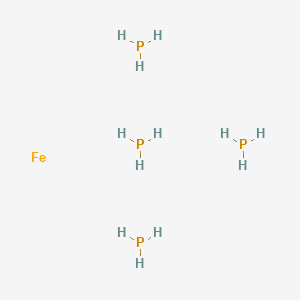
3,3'-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is a complex organic compound characterized by its unique structure, which includes two hexahydroindenone moieties connected by an ethane-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexahydroindenone units.
Formation of the Ethane-1,2-diyl Linker: The ethane-1,2-diyl linker is introduced through a coupling reaction, often using a suitable reagent such as a dihalide or a diol.
Coupling Reaction: The hexahydroindenone units are then coupled with the ethane-1,2-diyl linker under specific reaction conditions, which may include the use of a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxyl or carbonyl derivatives.
Reduction: May yield alcohol derivatives.
Substitution: May yield various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) has several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceutical Research: Investigation of its potential biological activity and therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) depends on its specific application
Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes, modulating their activity.
Chemical Interactions: In materials science, it may interact with other molecules or materials to impart desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid: A compound with a similar ethane-1,2-diyl linker but different functional groups.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another compound with a different core structure but similar linker.
Uniqueness
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is unique due to its specific combination of hexahydroindenone units and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
168642-27-1 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-[2-(2-oxo-3,3a,4,5,6,7-hexahydroinden-1-yl)ethyl]-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C20H26O2/c21-19-11-13-5-1-3-7-15(13)17(19)9-10-18-16-8-4-2-6-14(16)12-20(18)22/h13-14H,1-12H2 |
Clé InChI |
MFTWESFJWFQLQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C(=O)CC2C1)CCC3=C4CCCCC4CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


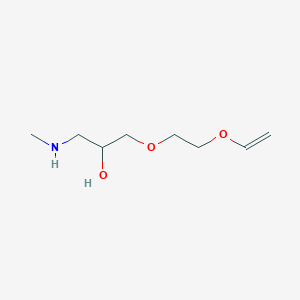
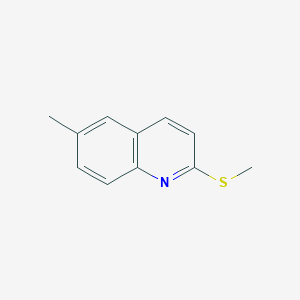
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
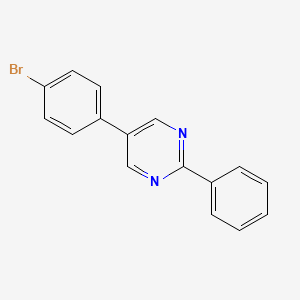
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
